molecular formula C10H10O B135322 5,8-Dihydro-1-naphthol CAS No. 27673-48-9

5,8-Dihydro-1-naphthol

Cat. No. B135322
CAS RN: 27673-48-9
M. Wt: 146.19 g/mol
InChI Key: OAHLLHJOPUWLKW-UHFFFAOYSA-N
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Description

5,8-Dihydro-1-naphthol is a chromatographic impurity of a β-blocker drug . It can be purified by alkali metal extraction, or by reaction with hydrochloric acid, followed by treatment with an adsorbent material such as silica gel, alumina, or activated carbon .


Synthesis Analysis

The synthesis of 5,8-Dihydro-1-naphthol involves various procedures including annulation of naphthols with different reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions .


Molecular Structure Analysis

The molecular formula of 5,8-Dihydro-1-naphthol is C10H10O . The molecular weight is 146.19 g/mol . The structure of 5,8-Dihydro-1-naphthol includes a naphthalene ring that has been reduced at the 5 and 8 positions, with a hydroxyl group attached at the 1 position .


Chemical Reactions Analysis

5,8-Dihydro-1-naphthol exhibits isomerization reactions in which it isomerizes to 1-(2’-hydroxyethyl)naphthalene and 1-(2’-methoxyethyl)naphthalene, which are both colorless compounds . The base-catalyzed isomerization of 5,8-Dihydro-1-naphthol has been studied .


Physical And Chemical Properties Analysis

5,8-Dihydro-1-naphthol has a molecular weight of 146.19 g/mol . It has a topological polar surface area of 20.2 Ų . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 0 . The exact mass is 146.073164938 g/mol and the monoisotopic mass is 146.073164938 g/mol . The complexity of the molecule is 162 .

Scientific Research Applications

β-Blocker Impurity Purification

Interestingly, 5,8-Dihydro-1-naphthol is a chromatographic impurity found in some β-blocker drugs. Scientists purify it using methods such as alkali metal extraction or reaction with hydrochloric acid followed by adsorption on materials like silica gel or alumina .

Dihydronaphthofurans Synthesis

Researchers have developed synthetic strategies to produce dihydronaphthofurans, a class of compounds with diverse applications. Sequential processes involving 5,8-Dihydro-1-naphthol lead to the formation of ring-contracted dihydronaphthofuran carbimidate esters .

Analytical Method Development

5,8-Dihydro-1-naphthol finds use in analytical chemistry. Scientists employ it for method development and validation (AMV) during drug development, including Abbreviated New Drug Applications (ANDA). Its characterization data comply with regulatory guidelines .

properties

IUPAC Name

5,8-dihydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHLLHJOPUWLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182040
Record name 5,8-Dihydro-1-naphthol
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5,8-Dihydro-1-naphthol

CAS RN

27673-48-9
Record name 5,8-Dihydro-1-naphthol
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Record name 5,8-Dihydro-1-naphthol
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Record name 5,8-Dihydro-1-naphthol
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Record name 5,8-dihydro-1-naphthol
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Synthesis routes and methods

Procedure details

108 g (0.75 mol) of α-naphthol are placed in a 4 liter reactor. The round-bottomed flask is cooled in a bath of solid carbon dioxide and alcohol, and about 1 liter of liquid ammonia is introduced, whilst stirring vigorously. When the naphthol has almost dissolved, 20.9 g of lithium wire are added in small pieces and the mixture is then stirred for 1/2 hour. 170 ml of ethyl alcohol are then poured in dropwise. The round-bottomed flask is then left to warm up and nitrogen is bubbled into the mixture in order to drive off the ammonia. The grey pasty residue is taken up in 1 liter of water and the mixture is extracted 3 times with 100 ml of ether. The aqueous phase is cooled and acidified with concentrated HC1 until the pH is acid. The brown oil which has appeared is extracted 3 times with ether and the ether fraction is washed 3 times with water before being dried over magnesium sulphate. After filtration and evaporation to dryness, the solid is taken up in ether and the mixture is dried over MgSO4 in the presence of charcoal. The mixture is filtered and the filtrate is evaporated to dryness. A yellow solid is obtained. After recrystallisation, a white solid is finally obtained. Melting point=73°-74.5° C.
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Q & A

Q1: What are the key structural features of 5,8-Dihydro-1-naphthol?

A1: 5,8-Dihydro-1-naphthol is a bicyclic compound comprising a benzene ring fused with a partially saturated cyclohexene ring. The hydroxyl group is positioned at the 1-position of the naphthalene skeleton. [, , ]

Q2: What is the significance of the dihydrobenzene ring conformation in derivatives of 5,8-Dihydro-1-naphthol?

A2: Research on 2-Crotonoyl-5,8-dihydro-1-naphthol (I) reveals that the dihydrobenzene ring adopts a flattened boat conformation. This conformation plays a role in the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the crotonoyl substituent. []

Q3: How can 5,8-Dihydro-1-naphthol be utilized in the synthesis of more complex molecules?

A3: 5,8-Dihydro-1-naphthol serves as a crucial starting material in organic synthesis. For instance, it can undergo condensation reactions with malic acid or ethyl acetoacetate, leading to the formation of 7,10-dihydrobenzo[h]coumarins. [] This highlights its versatility as a building block for accessing diverse chemical structures.

Q4: What is the role of 5,8-Dihydro-1-naphthol in the synthesis of ar-Tetrahydro-α-naphthol?

A4: 5,8-Dihydro-1-naphthol acts as a key intermediate in the synthesis of ar-Tetrahydro-α-naphthol. [] While the specific reaction details are not provided in the abstract, this highlights its involvement in multi-step synthetic pathways.

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